molecular formula C11H20ClF2N B2998032 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride CAS No. 1380300-69-5

1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

Cat. No. B2998032
CAS RN: 1380300-69-5
M. Wt: 239.73
InChI Key: ZDKBHUKFLUNWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and a cyclobutane ring, which is a four-membered ring of carbon atoms . The cyclohexane ring is substituted with two fluorine atoms at the 4th position and an amine group at the 1st position. The amine group is further substituted with a cyclobutylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane and cyclobutane rings, the introduction of the difluoro group, and the attachment of the amine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexane and cyclobutane rings, the difluoro group, and the amine group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the difluoro group, and the cyclohexane and cyclobutane rings. The amine group could potentially participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the cyclohexane and cyclobutane rings would all play a role .

Scientific Research Applications

Organic Synthesis and Functional Group Transformation

The compound serves as a precursor in the synthesis of novel organic compounds through various chemical reactions. For instance, it has been involved in productive syntheses, demonstrating its utility in creating 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides. These compounds, in turn, facilitate further chemical transformations, showcasing the versatility of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride in organic synthesis (Kozhushkov et al., 2010).

Photochemistry

In photochemical studies, derivatives of the compound have been explored for their spectral and photochemical properties. Research has revealed efficient cyclomerization reactions and the potential for cycloreversion, indicating its role in understanding and exploiting photochemical reactions for synthesizing complex molecular structures (Mori & Maeda, 1997).

Bioconjugation Techniques

The compound's derivatives have been used to study the mechanism of amide formation in bioconjugation processes in aqueous media. This research provides insights into the conditions under which amide bonds form between carboxylic acids and amines, crucial for bioconjugation techniques in biological and medical research (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-(cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2N.ClH/c12-11(13)6-4-10(14,5-7-11)8-9-2-1-3-9;/h9H,1-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBHUKFLUNWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.